molecular formula C11H19NS B2451411 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine CAS No. 1592447-00-1

2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine

Cat. No.: B2451411
CAS No.: 1592447-00-1
M. Wt: 197.34
InChI Key: ZABIWEQJLJYRMA-UHFFFAOYSA-N
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Description

2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine is a synthetic organic compound with the molecular formula C11H19NS and a molecular weight of 197.34 g/mol . Its structure features a thiomorpholine core, a six-membered ring containing sulfur and nitrogen, which is substituted with two methyl groups at the 2-position and a pent-4-yn-1-yl chain at the 4-position . The terminal alkyne group in the pent-4-yn-1-yl substituent provides a versatile handle for further chemical modification via metal-catalyzed coupling reactions, such as the Huisgen cycloaddition ("click chemistry"), making this compound a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this building block in medicinal chemistry for the development of potential pharmacologically active agents, in materials science for creating novel functional polymers, and in chemical biology for probe discovery. The compound is characterized by an InChI key of ZABIWEQJLJYRMA-UHFFFAOYSA-N and a SMILES notation of CC1(CN(CCCC#C)CCS1)C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,2-dimethyl-4-pent-4-ynylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NS/c1-4-5-6-7-12-8-9-13-11(2,3)10-12/h1H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABIWEQJLJYRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592447-00-1
Record name 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with an appropriate alkyne derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by the addition of the alkyne derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, such as proteins and nucleic acids, to exert its effects .

Biological Activity

2,2-Dimethyl-4-(pent-4-yn-1-yl)thiomorpholine is a member of the thiomorpholine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₁H₁₅NOS
  • Molecular Weight : 197.31 g/mol
  • Structural Features :
    • A thiomorpholine ring, which is a six-membered ring containing sulfur.
    • A pent-4-ynyl substituent that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the thiomorpholine class have shown various pharmacological effects, including:

  • Anticancer Activity : Some thiomorpholines have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways.
  • Antimicrobial Properties : Thiomorpholines have been reported to exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially through mechanisms involving acetylcholinesterase inhibition or modulation of neurotransmitter levels.

Mechanistic Insights

Research indicates that the biological effects of thiomorpholines may involve:

  • Enzyme Inhibition : Many compounds in this class act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyl-4-(pent-4-yn-1-yl)thiomorpholine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : Analogous to 4-(2-chloropyrimidin-4-yl)thiomorpholine synthesis (), react thiomorpholine with a pent-4-yn-1-yl halide (e.g., bromide or chloride) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaOH).

  • Optimization : Use elevated temperatures (60–80°C) and inert atmospheres to minimize alkyne side reactions. Monitor progress via TLC or LC-MS.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

    • Key Data :
ParameterCondition
SolventDMF or acetonitrile
BaseNaOH or K₂CO₃
Temperature60–80°C
Yield (analogues)45–70% (based on )

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR :

  • ¹H NMR : Expect signals for alkyne protons (δ 1.8–2.2 ppm, triplet), methyl groups (δ 1.2–1.4 ppm, singlet), and thiomorpholine ring protons (δ 2.5–3.5 ppm).
  • ¹³C NMR : Alkyne carbons (δ 70–85 ppm), quaternary carbons adjacent to sulfur (δ 45–55 ppm).
    • IR : Strong absorption for C≡C stretch (~2100–2260 cm⁻¹) and C-S bond (~600–700 cm⁻¹).
    • MS : Molecular ion peak at m/z corresponding to C₁₁H₁₉NS (calc. 197.13 g/mol). Use HRMS for precise mass confirmation.

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Stability : Thiomorpholine derivatives are prone to oxidation; store under nitrogen at –20°C ().
  • Solubility : Likely soluble in DCM, DMF, and THF; limited solubility in water.
  • Hazards : Flammable (Category 4) and skin irritant (Category 1A–1C); use PPE and fume hoods ().

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Approach :

  • Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in thiomorpholine) ( ).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous structural determination ( ).
  • DFT Calculations : Compare experimental and computed NMR shifts (Gaussian or ORCA software).

Q. What computational strategies are effective for modeling interactions between this compound and biological targets (e.g., enzymes)?

  • Methods :

  • Docking (AutoDock Vina) : Screen against homology models of targets (e.g., fungal cytochrome P450 enzymes, based on ).
  • MD Simulations (GROMACS) : Assess binding stability of the alkyne group in hydrophobic pockets.
    • Key Parameters :
SoftwareApplication
AutoDock VinaInitial docking poses
GROMACS100-ns simulations in explicit solvent
MM-PBSABinding free energy calculations

Q. How can structure-activity relationship (SAR) studies be designed to evaluate fungicidal activity?

  • Protocol :

  • Analog Synthesis : Modify substituents (e.g., alkyne chain length, methyl groups) ( ).

  • Bioassay : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC₅₀ determination).

  • Data Analysis : Corrogate activity with lipophilicity (logP) and electronic parameters (Hammett constants).

    • Example SAR Table :
DerivativeMIC₅₀ (μg/mL)logP
Parent compound12.52.8
Shortened alkyne>501.9
Bulkier substituent6.33.5

Q. What strategies improve reaction yields in large-scale synthesis?

  • Recommendations :

  • Microwave-assisted synthesis : Reduce reaction time (10–20 minutes vs. hours) ().
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.
  • Workflow : Pilot reactions with Design of Experiments (DoE) to optimize temperature, solvent ratio, and stoichiometry.

Q. How can crystallographic data resolve ambiguities in stereochemistry?

  • Procedure :

  • Crystal Growth : Slow evaporation from ethanol/diethyl ether.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks ( ).

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